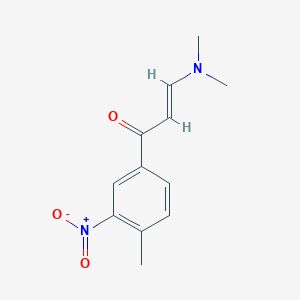

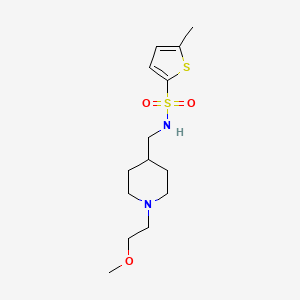

![molecular formula C17H17N3O2S B2990484 N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-53-0](/img/structure/B2990484.png)

N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolopyrimidines are heterocyclic analogs of purine bases . They exhibit a broad spectrum of pharmacological activity , which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .

Synthesis Analysis

A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency . Three-component syntheses of aryl-substituted thiazolopyrimidinecarboxylates, including those carried out under ultrasonic irradiation, have been reported .Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring with benzyl, carboxylate, methyl, phenyl and oxy groups bonded around this fused-ring moiety .Chemical Reactions Analysis

Various synthetic approaches to thiazolopyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Applications De Recherche Scientifique

Anticancer Activity

Thiazolopyrimidine molecules, including the compound , have been synthesized and screened for their anticancer activities against various cell lines such as human breast carcinoma (MCF-7), human lung adenocarcinoma (A549), and human cervical cancer (HeLa) using MTT assay . Some of these compounds exhibited potent cytotoxic activity .

Acetylcholinesterase Inhibition

5H-thiazolo[3,2-a]pyrimidines are known to be acetylcholinesterase inhibitors . This suggests potential applications in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors are commonly used.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antiparkinsonian Activity

5H-thiazolo[3,2-a]pyrimidines have shown antiparkinsonian activity . This suggests potential applications in the treatment of Parkinson’s disease.

Antiherpes Activity

5H-thiazolo[3,2-a]pyrimidines have shown antiherpes activity . This suggests potential applications in the treatment of herpes infections.

Antitubercular Activity

Thiazolo[3,2-a]pyrimidines have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antiviral Activity

Thiazolo[3,2-a]pyrimidines have shown antiviral activity . This suggests potential applications in the treatment of viral infections.

Antinociceptive Activity

Thiazolo[3,2-a]pyrimidines have shown antinociceptive activity . This suggests potential applications in the treatment of pain.

Orientations Futures

Thiazolopyrimidines are being studied for their broad spectrum of pharmacological activity, which includes potential anticancer properties . The exploration of efficient nanocatalysts with high catalytic properties is an active approach to avoid limitations in traditional approaches for the synthesis of fused heterocycles .

Propriétés

IUPAC Name |

2-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-9-5-10(2)14(11(3)6-9)19-15(21)13-7-18-17-20(16(13)22)8-12(4)23-17/h5-8H,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBKKVFFYVFKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

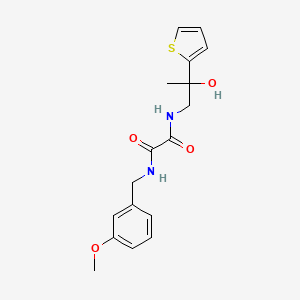

![2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2990403.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2990405.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)

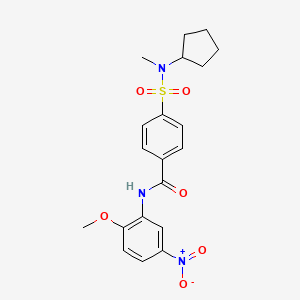

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2990414.png)

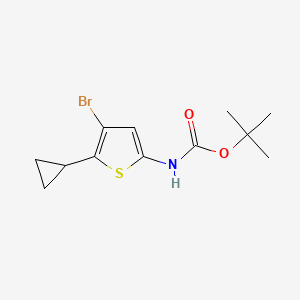

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)